molecular formula C25H24N4O5S B2554914 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-06-3

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2554914
CAS RN: 533870-06-3
M. Wt: 492.55
InChI Key: KEZHDTGAGWLALG-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide . It has a molecular formula of C25H24N4O5S, an average mass of 492.547 Da, and a mono-isotopic mass of 492.146729 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3,4-oxadiazol-2-yl group attached to a benzamide moiety, which is further substituted with a benzyl(ethyl)sulfamoyl group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H24N4O5S, an average mass of 492.547 Da, and a mono-isotopic mass of 492.146729 Da .

Scientific Research Applications

Crystal Structure and Biological Studies

  • Compounds with structural similarities to the specified chemical have been studied for their crystal structures and biological activities. For instance, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones showed notable antibacterial and antioxidant activities (Karanth et al., 2019).

Corrosion Inhibition

  • 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit corrosion in metals, particularly in acidic environments. These studies include physicochemical and theoretical analyses to understand the mechanism of corrosion inhibition (Ammal et al., 2018).

Antibacterial Activity

  • Various synthesized 1,3,4-oxadiazole derivatives have been tested for their antibacterial properties. This includes the study of compounds with 4-methoxyphenyl groups, which showed promise in this field (Aghekyan et al., 2020).

Thermodynamic Properties in Corrosion Inhibition

  • The thermodynamic properties of similar oxadiazole compounds have been studied for their role as corrosion inhibitors for steel in sulfuric acid, demonstrating high efficiency (Bouklah et al., 2006).

Photoinduced Molecular Rearrangements

  • The photochemistry of oxadiazoles, including those with methoxyphenyl groups, has been investigated, providing insights into molecular rearrangements under certain conditions (Vivona et al., 1997).

Anticancer Evaluation

  • Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).

Enzyme Inhibition

  • Studies on aromatic sulfonamide inhibitors have highlighted the potential of these compounds in inhibiting carbonic anhydrases, which are critical in various biological processes (Supuran et al., 2013).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-3-29(17-18-8-5-4-6-9-18)35(31,32)22-14-12-19(13-15-22)23(30)26-25-28-27-24(34-25)20-10-7-11-21(16-20)33-2/h4-16H,3,17H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZHDTGAGWLALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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